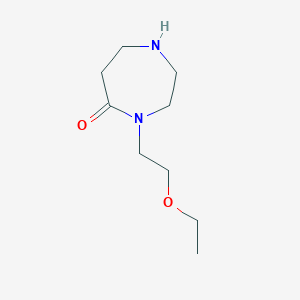![molecular formula C14H21Cl2NO B1424007 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1219971-94-4](/img/structure/B1424007.png)
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
Vue d'ensemble
Description
“4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It is also known by the CAS Number: 1219971-94-4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClNO.ClH/c1-11-4-7-15 (12 (2)8-11)19-16-9-14 (17)6-5-13 (16)10-18-3;/h4-9,18H,10H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.23 . More specific properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Metabolic Activity Research
- Metabolic Effects in Obese Rats : A study by Massicot, Steiner, and Godfroid (1985) found that chronic administration of a compound closely related to 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride reduced food intake and weight gain in obese rats, indicating its potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Satiety
- Influence on Feeding Behavior : Research by the same authors in 1984 demonstrated the effects of a related compound on feeding behavior, suggesting its influence on the satiety center and potential to reduce obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Structural and Chemical Analysis
- X-Ray Powder Diffraction Characterization : A study by Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally similar, highlighting their potential as pesticides. This research contributes to understanding the structural properties relevant to 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Geometry and Intermolecular Interactions
- Molecular Geometry Studies : Żesławska et al. (2020) investigated aminoalkanol derivatives (related in structure) for their potential as anticonvulsant drugs. They analyzed the influence of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions, providing insights applicable to understanding similar compounds (Żesławska et al., 2020).
Energy Expenditure and Thermogenic Effects
- Activation of Energy Expenditure : A study by Massicot et al. (1985) explored the thermogenic effect of a compound similar to 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride in rats. This research is valuable for understanding how such compounds might influence metabolic rates (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Antimicrobial Activities
- Antimicrobial Activity Study : Ovonramwen, Owolabi, and Oviawe (2019) synthesized and characterized a compound with a piperidine structure for its antimicrobial activities. This research could provide a framework for the potential antimicrobial applications of 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety And Hazards
While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding ingestion or skin contact, using the compound in a well-ventilated area, and wearing appropriate personal protective equipment .
Propriétés
IUPAC Name |
4-[(2-chloro-4,6-dimethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10-7-11(2)14(13(15)8-10)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDSMBMVRSHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride | |
CAS RN |
1219971-94-4 | |
| Record name | Piperidine, 4-[(2-chloro-4,6-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)


![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)







